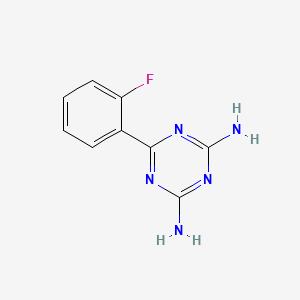

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol

Descripción general

Descripción

The compound "6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol" is a fluorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives. For instance, paper examines a 6-methyl-3-nitro-2-phenylhydrazopyridine, which shares the 6-methylpyridine core. Paper discusses the synthesis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, indicating the reactivity of the pyridine ring at the 6-position. Paper explores the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to pyridine derivatives. Lastly, paper describes the synthesis of fluorinated pyridines, which is particularly relevant to the trifluoromethyl group in the compound of interest.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves cyclization reactions and electrophilic substitutions. For example, the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds was achieved through cyclization from dichloro-methylnicotinonitrile . Similarly, the synthesis of fluorinated pyridines can be performed using electrophilic fluorination agents such as Selectfluor® . These methods could potentially be adapted for the synthesis of "6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol" by introducing the appropriate functional groups and fluorination steps.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction and quantum chemical DFT analysis . The structure can be influenced by the substituents on the pyridine ring, which can lead to different conformations and tautomeric forms . The presence of a trifluoromethyl group and a hydroxyethyl group in the compound of interest would likely affect its conformation and electronic properties, potentially leading to unique structural characteristics.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including reactions with nucleophiles under acidic or basic conditions . The reactivity can be influenced by the substituents present on the pyridine ring. For instance, the electrophilic fluorination of dihydropyridines leads to fluorinated pyridines, which can then be further functionalized . The compound "6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol" could similarly participate in nucleophilic substitution reactions due to the presence of the hydroxyethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. The presence of electron-withdrawing groups such as nitro or trifluoromethyl groups can affect the acidity, basicity, and overall reactivity of the compound . The hydrogen bonding capabilities, as seen in the dimer formation through NH···N hydrogen bonds in related compounds , could also play a role in the solubility and crystalline properties of "6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol".

Aplicaciones Científicas De Investigación

Formation in Foods

6-(Hydroxymethyl)pyridin-3-ol is formed by ring expansion of 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. This process, relevant for the formation of pyridin-3-ols in foods, happens mostly at neutral pH, depending on reaction times and temperature. It also occurs in honey and sugarcane honey when heated, suggesting the unavoidable formation of pyridin-3-ols in foods during thermal processing in the presence of ammonia or ammonia-producing compounds (Hidalgo, Lavado-Tena, & Zamora, 2020).

Structural Studies and Complex Formation

2,6-Bis(3-methyl-butyn-3-ol)pyridine forms complexes with triphenylphosphine oxide, indicating hydrogen bonding and phenyl embraces significant in the crystal packing of these compounds. These interactions contribute to the formation of infinite chains and layers in the crystal structures, showcasing the compound's potential in structural and material sciences (Holmes, Padgett, Krawiec, & Pennington, 2002).

Interaction with Metal Ions

New aluminum(III), gallium(III), and indium(III) complexes with tridentate Schiff base of various hydroxypyridine-3-ol derivatives show the formation of complexes with a trend in their formation constants, suggesting their potential application in coordination chemistry and possibly in the synthesis of novel materials or catalysts (Mohammadi & Abdeshah, 2012).

Propiedades

IUPAC Name |

6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-4-2-3-5(13)6(12-4)7(14)8(9,10)11/h2-3,7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSYNBIGBLNASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382427 | |

| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

CAS RN |

344776-71-2 | |

| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)